molecular formula C19H24N2O B6122723 2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine

Cat. No.: B6122723
M. Wt: 296.4 g/mol
InChI Key: JMFONLLNUCBWDY-UHFFFAOYSA-N
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Description

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a phenylpropyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide.

    Introduction of Pyridinylmethyl Group: The pyridinylmethyl group can be added through a similar nucleophilic substitution reaction using a pyridinylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylpropyl or pyridinylmethyl groups.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine involves its interaction with specific molecular targets. The phenylpropyl and pyridinylmethyl groups may facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)morpholine
  • 2-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)morpholine
  • 2-(3-phenylpropyl)-4-(pyridin-4-ylethyl)morpholine

Uniqueness

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine is unique due to the specific positioning of the phenylpropyl and pyridinylmethyl groups on the morpholine ring. This unique structure can result in distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-5-17(6-3-1)7-4-8-19-16-21(13-14-22-19)15-18-9-11-20-12-10-18/h1-3,5-6,9-12,19H,4,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFONLLNUCBWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=NC=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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